molecular formula C30H29NO3 B4331431 2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE

2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE

Cat. No.: B4331431
M. Wt: 451.6 g/mol
InChI Key: DQHJRWZBLYHISZ-UHFFFAOYSA-N
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Description

2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE is a complex organic compound that features a unique adamantyl group attached to a phenoxy moiety, which is further connected to a dibenzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantyl phenol derivative. This is followed by the formation of the phenoxy linkage and subsequent attachment to the dibenzofuran moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity. The phenoxy and dibenzofuran moieties can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE is unique due to the combination of the adamantyl group with the dibenzofuran structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(1-adamantyl)phenoxy]-N-dibenzofuran-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29NO3/c32-29(31-23-7-10-26-25-3-1-2-4-27(25)34-28(26)14-23)18-33-24-8-5-22(6-9-24)30-15-19-11-20(16-30)13-21(12-19)17-30/h1-10,14,19-21H,11-13,15-18H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHJRWZBLYHISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC(=O)NC5=CC6=C(C=C5)C7=CC=CC=C7O6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE
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2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE
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2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE
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2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE
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2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE
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2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE

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